Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Description
Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a structurally complex molecule featuring a dihydropyridine core substituted with cyano, hydroxy, and methoxyphenyl groups, along with a benzyl-sulfanyl-acetate side chain. Its synthesis and characterization likely rely on crystallographic tools such as SHELXL for refinement and ORTEP-III for graphical representation . The compound’s dihydropyridine scaffold is reminiscent of pharmacologically active molecules (e.g., calcium channel blockers), though its specific biological or chemical applications remain unvalidated in the provided evidence.
Properties
IUPAC Name |
benzyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-29-19-10-6-5-9-16(19)21-17(11-24)22(28)26-23(18(21)12-25)31-14-20(27)30-13-15-7-3-2-4-8-15/h2-10,17,21H,13-14H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQDEFBEBGEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring. Subsequent functionalization introduces the cyano, hydroxy, and methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound's biological activities suggest its potential use in therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including infections and cancers.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. The cyano and hydroxy groups can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound's lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on core motifs and substituents. Below is a comparative analysis with key examples from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Core Diversity: The target compound’s 4,5-dihydropyridine core distinguishes it from benzimidazole (e.g., 6e) or pyridin-3-amine (e.g., ) analogs. Dihydropyridines are redox-active and often serve as intermediates in heterocyclic synthesis. Substituents like 3,5-dicyano and benzyl-sulfanyl-acetate introduce unique electronic and steric effects compared to the sulfinyl-benzimidazole (6e) or benzodioxin-pyridinamine ().
Functional Group Reactivity: The sulfanyl-acetate group in the target compound may undergo oxidation to sulfoxide/sulfone derivatives, similar to sulfinyl moieties in 6e . However, the benzyl ester could limit solubility compared to sodium salts (e.g., 6e).
Pharmacological Potential: While 6e is explicitly linked to proton-pump inhibition , the target compound lacks direct pharmacological data in the provided evidence. Its dihydropyridine core is structurally aligned with calcium channel modulators, but this remains speculative.
Research Findings and Limitations
- Crystallographic Validation :
The compound’s structure would likely require validation via SHELXL for refinement and ORTEP-III for visualization . Structural parameters (e.g., bond lengths, angles) could be compared to analogs like 6e or to assess conformational stability. - Synthetic Challenges: The presence of multiple electron-withdrawing groups (cyano, sulfanyl) may complicate synthesis compared to simpler benzimidazole or pyridinamine derivatives.
Biological Activity
Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C20H18N4O3S
- Molecular Weight : 398.45 g/mol
- IUPAC Name : Benzyl (2-{[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate)
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for inhibiting tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.95 | Induces apoptosis and cell cycle arrest |
| HepG2 | 1.20 | Inhibition of proliferation |
| A549 | 1.50 | Induction of DNA damage |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It exhibits inhibitory effects against several pathogenic bacteria and fungi, suggesting its potential use in treating infectious diseases.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
- DNA Interaction : The compound can intercalate with DNA, leading to structural alterations that trigger cellular stress responses.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.95 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be 32 µg/mL and 64 µg/mL respectively, demonstrating promising potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
